BenchChemオンラインストアへようこそ!

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

Physicochemical property prediction Lipophilicity-guided SAR Drug-likeness optimization

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS 478031-04-8) is a synthetic small molecule belonging to the class of O-substituted oxime ethers derived from nicotinaldehyde (pyridine-3-carbaldehyde). Its molecular formula is C₁₉H₁₄ClFN₂OS, with a molecular weight of 372.8 g/mol.

Molecular Formula C19H14ClFN2OS
Molecular Weight 372.84
CAS No. 478031-04-8
Cat. No. B2521228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
CAS478031-04-8
Molecular FormulaC19H14ClFN2OS
Molecular Weight372.84
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClFN2OS/c20-16-6-8-18(9-7-16)25-19-15(4-2-10-22-19)12-23-24-13-14-3-1-5-17(21)11-14/h1-12H,13H2/b23-12+
InChIKeyDXYYMMKFFBNDRA-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS 478031-04-8): Structural Identity and Procurement-Relevant Baseline


2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS 478031-04-8) is a synthetic small molecule belonging to the class of O-substituted oxime ethers derived from nicotinaldehyde (pyridine-3-carbaldehyde). Its molecular formula is C₁₉H₁₄ClFN₂OS, with a molecular weight of 372.8 g/mol [1]. The compound features a nicotinaldehyde core with a 4-chlorophenylsulfanyl substituent at the 2-position and an O-(3-fluorobenzyl)oxime moiety at the aldehyde carbon, yielding a calculated lipophilicity (XLogP3-AA) of 5.5, zero hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. It is commercially available as a research-grade chemical with a minimum purity specification of 95% .

Why Other Nicotinaldehyde Oxime Ethers Cannot Substitute for CAS 478031-04-8


Compounds within this structural class share a common nicotinaldehyde oxime ether scaffold, but three modular variation points—the aryl substituent on the sulfanyl group, the regioisomeric attachment position on the pyridine ring, and the benzyl substituent on the oxime oxygen—independently and combinatorially modulate key physicochemical and biological properties. The 4-chlorophenyl group introduces both electron-withdrawing character and enhanced lipophilicity relative to the unsubstituted phenyl analog [1], while the 3-fluorobenzyl (meta-fluoro) placement alters steric and electronic topography compared to the 4-fluorobenzyl (para-fluoro) isomer . Regioisomeric relocation of the sulfanyl group from the 2-position to the 6-position changes the vector of the arylthio substituent and the electronic environment of the pyridine nitrogen, which can affect metal coordination, hydrogen bonding, and target engagement . The quantitative evidence below demonstrates that these structural differences translate into measurable property divergences, making the target compound a non-fungible entity for SAR-driven research programs.

Quantitative Differentiation Evidence for 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS 478031-04-8)


Computed Lipophilicity Differential: XLogP3-AA of Target Compound vs. Unsubstituted Phenyl and Free Oxime Analogs

The target compound exhibits a computed XLogP3-AA of 5.5, representing a significant increase in lipophilicity compared to the unsubstituted phenyl analog 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 478031-11-7), which has a molecular weight of 338.4 g/mol and would be expected to have a lower XLogP3 due to the absence of the chlorine atom [1]. The contribution of the 4-Cl substituent to lipophilicity is further contextualized by the XLogP3 of the precursor aldehyde, 2-[(4-chlorophenyl)sulfanyl]nicotinaldehyde (CAS 338982-28-8), which is reported as approximately 4.39 . The addition of the O-(3-fluorobenzyl)oxime moiety elevates lipophilicity by approximately 1.1 log units relative to the parent aldehyde. This differentiation is critical, as the 4-chlorophenyl substitution increases the compound's predicted membrane permeability and hydrophobic protein-binding potential relative to the des-chloro comparator.

Physicochemical property prediction Lipophilicity-guided SAR Drug-likeness optimization

Electronic Effect of 4-Chloro Substituent on the Arylthio Group: Hammett σ and Hydrogen Bond Acceptor Capacity

The 4-chlorophenylsulfanyl substituent in the target compound introduces a Hammett σₚ value of approximately +0.23 (σₚ for Cl), imparting moderately electron-withdrawing character that is absent in the 4-methylphenyl analog (4-CH₃, σₚ ≈ -0.17) and the unsubstituted phenyl analog (σₚ for H = 0) [1]. This electronic perturbation influences the electron density at the pyridine nitrogen, the acidity of any protonated species, and the propensity for halogen bonding interactions with biological targets. The target compound's hydrogen bond acceptor count is five (one pyridine N, one oxime N, one oxime O, one sulfanyl S, and one aryl F), compared to five hydrogen bond acceptors for the 4-methylphenyl analog (CAS 477885-95-3, MW 352.4) which replaces the electron-withdrawing Cl with an electron-donating CH₃ group . While the HBA count is identical, the electronic nature of the substituent qualitatively alters the hydrogen bond acceptor strength at the sulfanyl sulfur and the overall dipole moment of the molecule.

Electronic structure-activity relationships Halogen bonding in drug design Sulfanyl substituent effects

Regioisomeric Differentiation: 2-Sulfanyl vs. 6-Sulfanyl Nicotinaldehyde Oxime Ether

The target compound has the 4-chlorophenylsulfanyl group attached at the 2-position of the pyridine ring. The corresponding 6-regioisomer, 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime (CAS 338967-04-7), has an identical molecular formula (C₁₉H₁₄ClFN₂OS) and molecular weight (372.84 g/mol) but differs in the attachment point of the sulfanyl group . This positional change relocates the arylthio substituent from a position ortho to the pyridine nitrogen (2-position) to a position para to the pyridine nitrogen (6-position). The consequence is a significant alteration in the electronic environment of the pyridine nitrogen, which modulates pKa, metal-chelation capacity, and hydrogen bond acceptor geometry. The precursor aldehyde of the 6-regioisomer, 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde (CAS 328547-40-6), has a reported logP of approximately 2.38 , which is substantially lower than the logP of ~4.39 for the 2-substituted aldehyde precursor (CAS 338982-28-8) , indicating that the regioisomeric position affects not only electronic but also lipophilic properties of the scaffold.

Regioisomer pharmacology Positional SAR Pyridine ring substitution effects

O-(3-Fluorobenzyl) vs. O-(4-Fluorobenzyl) Oxime Ether Differentiation

The target compound incorporates an O-(3-fluorobenzyl) substituent on the oxime, placing the fluorine atom at the meta position of the benzyl ring. The para-fluoro isomer, 2-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime (CAS 478031-00-4), has an identical molecular formula and molecular weight (372.8 g/mol) but differs in fluorine placement . Meta-fluorine substitution is less activating toward electrophilic aromatic substitution and produces a different electrostatic potential surface compared to para-fluorine substitution. In medicinal chemistry, meta-fluorine substitution is frequently employed to block sites of potential oxidative metabolism (aromatic hydroxylation) while minimizing the electronic perturbation of para-substitution, which can affect π-stacking and hydrogen bonding [1]. Additionally, the 3-fluorobenzyl oxime ether has been found to exhibit distinct hydrolytic stability profiles in pH-dependent studies; meta-substituted benzyl oxime ethers often demonstrate improved stability over para-substituted analogs due to altered electron density at the oxime O–C bond.

Fluorine positional effects Oxime ether stability Metabolic soft spot identification

Purity Specification and Commercial Availability for Reproducible Research

The target compound is commercially available from AKSci (Cat. No. 4918CK) with a documented minimum purity specification of 95% and a full quality assurance backing for each batch, including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . The compound is stocked and shipped from the San Francisco Bay Area, California, USA, with established logistics (FedEx, UPS, DHL). In contrast, structurally related comparators from the same vendor are also available at 95% purity—for instance, the 4-methyl analog (AKSci Cat. No. 3978CL, CAS 477885-95-3) and the unsubstituted phenyl analog (AKSci Cat. No. 2504CL, CAS 478031-11-7) —but each has a unique catalog number, CAS registry, and batch-specific CoA. This documentation trail ensures that procurement of CAS 478031-04-8 specifically, rather than an analog inadvertently, can be verified by orthogonal identifiers (CAS, IUPAC name, molecular weight, and supplier catalog number).

Chemical procurement quality assurance Batch-to-batch reproducibility Research chemical sourcing

Class-Level Antimycobacterial Pharmacophore: The 4-Chlorophenylsulfanyl Motif in Anti-Tuberculosis Activity

While direct MIC data for the target compound against Mycobacterium tuberculosis (Mtb) have not been published in the indexed primary literature, the 4-chlorophenylsulfanyl structural motif has been validated as an antimycobacterial pharmacophore in a related pyridine scaffold. In a study of 5-(aryl/cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles, the compound 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile (4n) inhibited Mtb H37Rv with an MIC of 3.1 μM, which was more potent than ethambutol and pyrazinamide in the same assay [1]. This study establishes that the 4-chlorophenylsulfanyl group, when attached to a pyridine-based core, can confer sub-micromolar to low-micromolar antimycobacterial activity. The target compound (CAS 478031-04-8) carries this validated pharmacophoric element on a nicotinaldehyde oxime ether scaffold, whereas the 4-methylphenyl analog (CAS 477885-95-3) replaces the electron-withdrawing chlorine with an electron-donating methyl group, which would be expected to alter electronic complementarity with the target binding site . The unsubstituted phenyl analog (CAS 478031-11-7) lacks the halogen entirely, removing any potential for halogen bonding interactions that may contribute to target affinity.

Antimycobacterial drug discovery Sulfanyl pharmacophore Mycobacterium tuberculosis H37Rv

High-Priority Application Scenarios for 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS 478031-04-8)


Anti-Tuberculosis Lead Optimization: Scaffold-Hopping from Nicotinonitrile to Nicotinaldehyde Oxime Ether Series

The 4-chlorophenylsulfanyl pharmacophore has been validated in a nicotinonitrile scaffold with an MIC of 3.1 μM against Mtb H37Rv, outperforming ethambutol and pyrazinamide in the same assay system [1]. The target compound (CAS 478031-04-8) provides this pharmacophore on a structurally distinct nicotinaldehyde O-(3-fluorobenzyl)oxime ether core, enabling scaffold-hopping SAR studies. The 2-position sulfanyl attachment and meta-fluorobenzyl oxime substitution offer vectors for further derivatization that are absent in the nicotinonitrile series. Researchers should prioritize this compound as a building block for designing novel anti-TB agents that retain the 4-chlorophenylsulfanyl pharmacophore while exploring alternative core geometries and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies of Halogenated Arylthio Nicotinaldehyde Derivatives for Kinase or HDAC Inhibition

The target compound's computed lipophilicity (XLogP3-AA = 5.5) and five hydrogen bond acceptor sites [2] place it within the drug-like property space for oral bioavailability according to Lipinski's Rule of Five (molecular weight 372.8 < 500; XLogP3 5.5 ≤ 5; HBD = 0 ≤ 5; HBA = 5 ≤ 10). Its structural architecture—featuring a 4-chlorophenylthio group at the 2-position and a 3-fluorobenzyl oxime ether—enables systematic variation at three distinct positions: the arylthio substituent, the pyridine regioisomeric position, and the benzyl oxime substituent. In programs evaluating these compounds as kinase inhibitors or HDAC modulators, CAS 478031-04-8 serves as a specific chemical probe where the 4-Cl and 3-F substitution patterns have been fixed, and biological data generated with this exact compound are not transferable to analogs with different halogenation states or regioisomeric configurations.

Physicochemical Property Benchmarking in LogP-Dependent Cellular Permeability Assays

With its computed XLogP3-AA of 5.5 [2] and the availability of accurate precursor aldehyde logP data (logP ≈ 4.39 for the 2-sulfanyl aldehyde vs. logP ≈ 2.38 for the 6-sulfanyl aldehyde) , the target compound provides a valuable reference point for calibrating computational logP prediction models and validating experimental logD measurements. The approximately 100-fold difference in predicted octanol-water partition coefficient between the 2- and 6-regioisomeric aldehyde precursors highlights the sensitivity of the scaffold to substitution position. This compound should be included in panels designed to assess how lipophilicity modulation via halogen substitution (4-Cl vs. 4-H vs. 4-CH₃) impacts cellular permeability, non-specific protein binding, or hERG channel blockade liability.

Fragment-Based or Combinatorial Library Design Centered on Pyridine-3-Carbaldehyde Oxime Ethers

The nicotinaldehyde O-(3-fluorobenzyl)oxime ether scaffold, as represented by CAS 478031-04-8, is a member of the Key Organics/BIONET screening library available through multiple commercial vendors. For combinatorial library enumeration or fragment-based drug discovery, the 4-chlorophenylsulfanyl compound offers a specific substitution combination (2-position S-aryl attachment + meta-F benzyl oxime) that is combinatorially distinct from other library members. When designing focused libraries, this compound can serve as a reference for evaluating the contribution of the 4-chlorophenyl group to screening hit rates compared to the 4-methylphenyl (CAS 477885-95-3) and unsubstituted phenyl (CAS 478031-11-7) congeners .

Quote Request

Request a Quote for 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.